N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc-binding group SAR

This 2,6-difluorophenyl-substituted benzodioxane-6-sulfonamide is an essential SAR tool for probing N-aryl electron-withdrawal effects on enzyme inhibition potency (LOX, AChE, BChE, carbonic anhydrase). The ortho,ortho'-difluoro pattern provides unique conformational restriction and electronic properties absent in mono-fluorinated or unsubstituted controls. Ideal for comparative screening panels, pKa–Ki correlation studies, and property-profiling cascades (LogD, PAMPA, metabolic stability). Secure this underexplored chemotype to generate quantitative structure-activity data and deconvolute pharmacophore contributions in bis-sulfonamide programs.

Molecular Formula C14H11F2NO4S
Molecular Weight 327.30 g/mol
Cat. No. B5709781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Molecular FormulaC14H11F2NO4S
Molecular Weight327.30 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C14H11F2NO4S/c15-10-2-1-3-11(16)14(10)17-22(18,19)9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8,17H,6-7H2
InChIKeyWQCBLIFJWOQPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.5 [ug/mL]

N-(2,6-Difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Structural Identity, Compound Class, and Procurement Context


N-(2,6-Difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 675826-82-1; molecular formula C14H11F2NO4S; molecular weight 327.30 g/mol) is a synthetic small molecule belonging to the N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide class [1]. The compound consists of a 1,4-benzodioxane core bearing a sulfonamide group at the 6-position, with the sulfonamide nitrogen substituted by a 2,6-difluorophenyl ring. This scaffold class has been investigated for enzyme inhibition properties, including carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase, and lipoxygenase inhibition, as well as antimicrobial and hemolytic activity [2]. The ortho,ortho'-difluoro substitution pattern on the N-aryl ring is a distinguishing structural feature within this chemotype.

Why N-(2,6-Difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Cannot Be Simply Replaced by Generic Benzodioxane Sulfonamide Analogs


The biological activity of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides is critically dependent on the identity of the N-aryl substituent. In the systematic study by Irshad et al. (2019), variation of the aryl group produced marked divergence in enzyme inhibition profiles against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), with some N-aryl derivatives showing promising LOX activity while the parent scaffold exhibited negligible inhibition [1]. Similarly, antimicrobial potency and hemolytic safety margins varied substantially across different N-aryl substitution patterns. The 2,6-difluorophenyl group introduces a distinct combination of electron-withdrawing effects and ortho-fluorine-induced conformational restriction that cannot be replicated by mono-fluorinated, non-fluorinated, or differently substituted phenyl analogs. Consequently, simple generic substitution without experimental verification risks obtaining divergent target engagement, selectivity, and safety profiles.

Quantitative Differentiation Evidence for N-(2,6-Difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Against Closest Structural Analogs


Carbonic Anhydrase Inhibition: Scaffold Baseline Activity and Predicted N-Aryl Modulation for the 2,6-Difluorophenyl Derivative

The parent scaffold 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (unsubstituted at the sulfonamide nitrogen) demonstrates measurable inhibition of bovine carbonic anhydrase as recorded in BindingDB [1]. While direct Ki or IC50 values for the N-(2,6-difluorophenyl) derivative against any carbonic anhydrase isoform are not publicly available, the electron-withdrawing effect of the 2,6-difluorophenyl group is predicted to lower the sulfonamide NH pKa, thereby enhancing zinc(II) coordination in the enzyme active site [2]. This physicochemical modulation constitutes a quantifiable differentiation axis from the parent scaffold that can be experimentally verified through standardized 4-nitrophenyl acetate esterase activity assays.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc-binding group SAR

Lipoxygenase (LOX) Inhibition: N-Aryl Substitution Is a Prerequisite for Activity; 2,6-Difluorophenyl Variant Predicted to Be Active

In the Irshad et al. (2019) study of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides, the unsubstituted parent sulfonamide showed negligible lipoxygenase (LOX) inhibitory activity, whereas multiple N-aryl substituted derivatives exhibited 'promisingly good activity' against LOX [1]. This establishes that N-aryl substitution is a structural prerequisite for LOX engagement within this chemotype. The 2,6-difluorophenyl group, with its dual ortho-fluorine atoms, provides unique steric constraints and electronic modulation that are expected to result in LOX inhibitory activity distinct from mono-fluorinated or non-fluorinated N-phenyl analogs. Compounds bearing electron-withdrawing aryl substituents generally showed enhanced LOX inhibition in this series.

Lipoxygenase inhibition Anti-inflammatory enzyme target SAR of benzodioxane sulfonamides

Physicochemical Property Differentiation: 2,6-Difluoro Substitution Increases Lipophilicity and Molecular Weight Relative to Non-Fluorinated N-Phenyl Analog

The introduction of two fluorine atoms at the 2,6-positions of the N-phenyl ring predictably alters key physicochemical parameters relative to the non-fluorinated N-phenyl analog. The calculated lipophilicity (LogP) for N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is estimated at approximately 2.5–3.0, compared to an estimated LogP of approximately 1.8–2.2 for the unsubstituted N-phenyl analog, representing an increase of roughly 0.7–0.8 log units [1][2]. The molecular weight increases from approximately 289 g/mol (N-phenyl analog) to 327.30 g/mol (2,6-difluorophenyl derivative), a difference of approximately 38 g/mol. The dual ortho-fluorine substitution also introduces conformational restriction at the sulfonamide–aryl junction due to steric interactions, which may affect target binding kinetics and metabolic stability [1].

Physicochemical properties Fluorine medicinal chemistry Lipophilicity and permeability

Antimicrobial and Hemolytic Activity Profiling: 2,6-Difluorophenyl Variant Represents an Underexplored N-Aryl Substitution Within an Active Chemotype

The Irshad et al. (2019) antimicrobial evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides identified specific parent sulfonamides (3a, 3b, 3c, 3e) with proficient antimicrobial activity against a panel of bacterial and fungal species, alongside hemolytic activity profiling that established preliminary therapeutic indices for these derivatives [1]. The N-(2,6-difluorophenyl) variant was not explicitly among the compounds tested in this study. However, the published data establish that antimicrobial potency and hemolytic safety in this chemotype are exquisitely sensitive to N-aryl substitution identity. Procurement of the 2,6-difluorophenyl derivative would enable the first systematic evaluation of ortho,ortho'-difluorination effects on antimicrobial potency and hemolytic activity in this series, filling a documented SAR gap.

Antimicrobial screening Hemolytic activity Benzodioxane sulfonamide SAR

Recommended Research Application Scenarios for N-(2,6-Difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Based on Available Differentiation Evidence


Systematic N-Aryl SAR Expansion: Benchmarking the Ortho,Ortho'-Difluoro Substitution Pattern Against Published Mono-Fluoro and Non-Fluorinated Analogs

For medicinal chemistry teams conducting systematic structure–activity relationship (SAR) studies on N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides as enzyme inhibitors (LOX, AChE, BChE) or antimicrobial agents, the N-(2,6-difluorophenyl) variant fills a specific and underexplored substitution space. The published SAR landscape from Irshad et al. (2019) [1] includes various electron-donating and electron-withdrawing aryl substituents but does not profile ortho,ortho'-disubstituted analogs. Incorporation of this compound into a comparative screening panel enables quantitative determination of whether dual ortho-fluorination enhances or diminishes enzyme inhibitory potency relative to 2-fluoro, 4-fluoro, 2,4-difluoro, and unsubstituted phenyl controls.

Carbonic Anhydrase Inhibitor Probe Development: Quantifying the Impact of N-Aryl Electron-Withdrawal on Sulfonamide Zinc-Binding Affinity

The benzodioxane-6-sulfonamide scaffold has documented binding to carbonic anhydrase as recorded in BindingDB [1]. The N-(2,6-difluorophenyl) derivative serves as a tool compound to experimentally quantify the effect of N-aryl electron withdrawal on sulfonamide NH acidity and consequent zinc(II) coordination strength. The compound can be tested alongside the parent scaffold, N-alkyl variants, and mono-fluorinated N-phenyl analogs in standardized carbonic anhydrase inhibition assays (e.g., stopped-flow CO2 hydration assay or esterase activity assay with 4-nitrophenyl acetate) to generate a quantitative pKa–Ki correlation dataset for this chemotype.

Physicochemical Benchmarking Standard for Fluorinated Sulfonamide Libraries

The 2,6-difluorophenyl substituent imparts a defined and calculable shift in key physicochemical parameters, including LogD, aqueous solubility, and plasma protein binding, relative to non-fluorinated and mono-fluorinated N-aryl analogs [1]. This compound can serve as a reference standard in property-profiling cascades for benzodioxane sulfonamide libraries, enabling quantitative comparison of parallel artificial membrane permeability (PAMPA), Caco-2 monolayer permeability, and microsomal metabolic stability across a systematic matrix of N-aryl fluorination patterns.

Control Compound for Deconvolution of Bis-Sulfonamide Derivative Activity

Several biologically investigated compounds, such as CHEBI:92691 (N-[1-(2,6-difluorophenyl)sulfonyl-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide), incorporate both a 2,6-difluorophenylsulfonyl moiety and a benzodioxane-6-sulfonamide group [1]. The simpler N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, which contains only a single sulfonamide linkage, can function as a structural control to deconvolute the independent contribution of the benzodioxane-6-sulfonamide pharmacophore from the 2,6-difluorophenylsulfonamide moiety in bis-sulfonamide compounds. This application is particularly relevant for target engagement studies where dual sulfonamide pharmacophores may engage distinct zinc-containing enzymes.

Quote Request

Request a Quote for N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.